(R)-2-Aminohept-6-enoic acid hydrochloride
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Overview
Description
®-2-Aminohept-6-enoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group (-NH2) and a double bond within its heptanoic acid structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Aminohept-6-enoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or an unsaturated carboxylic acid.
Formation of the Double Bond: The double bond can be introduced through various methods, such as dehydrohalogenation or Wittig reaction.
Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-2-Aminohept-6-enoic acid hydrochloride may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for pharmaceutical or industrial use.
Chemical Reactions Analysis
Types of Reactions
®-2-Aminohept-6-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated amino acids.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Saturated Amino Acids: Resulting from the reduction of the double bond.
Functionalized Derivatives: Produced through substitution reactions.
Scientific Research Applications
®-2-Aminohept-6-enoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Aminohept-6-enoic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound can bind to receptors, modulating biological responses.
Pathways Involved: It may influence pathways related to amino acid metabolism, signal transduction, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminohept-6-enoic acid hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
2-Aminoheptanoic acid: Lacks the double bond present in ®-2-Aminohept-6-enoic acid hydrochloride.
2-Aminooctanoic acid: Contains an additional carbon in the chain compared to ®-2-Aminohept-6-enoic acid hydrochloride.
Uniqueness
Chirality: The ®-configuration imparts specific stereochemical properties, influencing its biological activity.
Double Bond:
Properties
IUPAC Name |
(2R)-2-aminohept-6-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRPPHPKLBBNAB-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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